molecular formula C7H11N3 B1288558 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 734531-00-1

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B1288558
M. Wt: 137.18 g/mol
InChI Key: GMMYNKQIGMWPCQ-UHFFFAOYSA-N
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Description

The compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic molecule that is part of a broader class of compounds with potential biological and pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into related heterocyclic compounds that share structural similarities, such as imidazo[1,2-a]pyrazines, pyrazolo[3,4-b]pyridines, and tetrazine derivatives. These compounds are of interest due to their potential as kinase inhibitors, chemiluminescent agents, and anti-inflammatory agents .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, such as the Blackburn reaction, which is used to create 3,8-diaminoimidazo[1,2-a]pyrazines, a scaffold that shows inhibition of STAT5-dependent transcription . Another approach is the AlCl3-catalyzed coupling used to synthesize 5-amino-4-arylazo-3-methyl-1H-pyrazoles, followed by diazotization and cyclization to yield tetrazine derivatives . Additionally, the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine demonstrates the versatility of these heterocyclic frameworks .

Molecular Structure Analysis

The molecular structures of these heterocyclic compounds are confirmed using various spectroscopic techniques such as UV–vis, FT-IR, and NMR . Computational methods, including ab initio and DFT calculations, are also employed to understand the geometry and electronic structure of these molecules, as seen in the study of photolysis products of tetrazolo[1,5-a]pyrazine .

Chemical Reactions Analysis

The chemical reactivity of these heterocycles includes nucleophilic aromatic substitution, as demonstrated in the synthesis of diaminoimidazo[1,2-a]pyrazines . Photolysis reactions can lead to ring expansion and ring opening, yielding various intermediates and final products, such as 1-cyanoimidazole and (2-isocyanovinyl)carbodiimide . The reactivity of these compounds under different conditions can lead to a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. For instance, the chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones are explored for potential bioconjugation applications . The colors of aminopyrazoles and pyrazolo-tetrazine dyes in various solvents are also discussed, indicating the role of the molecular framework in determining the optical properties .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Heterocyclic Compound Synthesis : The pyrazole moiety, similar to "3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine", is integral in creating biologically active compounds. It serves as a pharmacophore in various drugs with anticancer, anti-inflammatory, and antimicrobial properties, among others. Synthetic approaches to pyrazole derivatives often involve condensation and cyclization reactions, highlighting the versatility of pyrazoles as synthons in organic synthesis (Dar & Shamsuzzaman, 2015).

Pharmacological Applications : Pyrazine derivatives, including structures similar to "3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine", have been extensively studied for their pharmacological effects. These compounds exhibit a wide range of activities, such as antiproliferative, anti-infective, and cardiovascular effects. Their rapid growth in medicinal chemistry signifies their potential in developing new pharmaceuticals (Doležal & Zítko, 2015).

N-Oxide Motifs in Drug Development : Heterocyclic N-oxide molecules, related to pyrazine structures, demonstrate significant biological importance. These compounds have been explored for their anticancer, antibacterial, and anti-inflammatory activities, showcasing the broad applicability of heterocyclic compounds in drug development and organic synthesis (Li et al., 2019).

Pyrazolines and Anticancer Research : Pyrazoline derivatives, structurally related to "3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine", have been highlighted for their anticancer potential. These compounds' synthesis and exploration in medicinal chemistry underscore the ongoing interest in pyrazoline-based scaffolds for developing new anticancer agents (Ray et al., 2022).

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-9-5-7-4-8-2-3-10(6)7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMYNKQIGMWPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609973
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

CAS RN

734531-00-1
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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